molecular formula C21H18N2O2 B1436195 N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide CAS No. 2203952-44-5

N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide

Cat. No.: B1436195
CAS No.: 2203952-44-5
M. Wt: 330.4 g/mol
InChI Key: CSUHRSQCJSBLTI-UHFFFAOYSA-N
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Description

N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound is characterized by the presence of an acetamido group attached to a biphenyl structure, which is further connected to a benzamide moiety. The unique structural features of this compound make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide typically involves multi-step reactions. One common method includes the acylation of 2’-amino-[1,1’-biphenyl]-4-ylamine with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a coupling reaction with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide stands out due to its specific structural features, which confer unique biological activities. Its biphenyl core provides rigidity and planarity, enhancing its binding affinity to target proteins. The presence of both acetamido and benzamide groups allows for versatile chemical modifications, enabling the development of derivatives with improved properties .

Properties

IUPAC Name

N-[4-(2-acetamidophenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15(24)22-20-10-6-5-9-19(20)16-11-13-18(14-12-16)23-21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUHRSQCJSBLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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